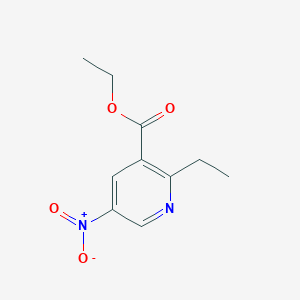

Ethyl 2-ethyl-5-nitronicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethyl-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-9-8(10(13)16-4-2)5-7(6-11-9)12(14)15/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGSDHOSZRZYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923145-41-9 | |

| Record name | ethyl 2-ethyl-5-nitropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Nicotinic Acid Derivatives in Synthetic Chemistry

Nicotinic acid, also known as niacin or vitamin B3, has a rich history in synthetic chemistry, dating back to its initial synthesis in 1867 through the oxidation of nicotine. wikipedia.org This discovery laid the groundwork for the exploration of a vast family of derivatives with wide-ranging applications. wikipedia.orgnih.gov Initially recognized for its crucial role in preventing pellagra, the scientific community soon began to explore the synthetic potential of the nicotinic acid scaffold. wikipedia.orgnih.gov

Over the decades, chemists have developed numerous synthetic routes to modify the nicotinic acid structure, leading to the creation of a plethora of derivatives with diverse pharmacological effects. nih.govresearchgate.net These modifications often involve substitutions on the pyridine (B92270) ring or alterations to the carboxylic acid group. nih.gov The development of these synthetic methods has been instrumental in the discovery of new therapeutic agents and has significantly contributed to the field of medicinal chemistry. researchgate.netchemistryjournal.net The journey from a simple vitamin to a versatile platform for drug discovery highlights the enduring importance of nicotinic acid derivatives in synthetic chemistry. researchgate.net

Significance of Nitropyridine Scaffolds in Modern Organic Synthesis

Nitropyridine scaffolds are of paramount importance in contemporary organic synthesis due to their unique chemical reactivity and their prevalence in a wide range of biologically active molecules. nih.govnih.gov The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine (B92270) ring, facilitating a variety of chemical transformations. nih.gov This feature makes nitropyridines valuable precursors for the synthesis of complex heterocyclic systems. nih.gov

From a synthetic standpoint, the nitro group can act as a handle for further functionalization. It can be readily reduced to an amino group, which in turn can participate in a myriad of coupling reactions to build more elaborate molecular architectures. nih.gov Furthermore, the nitro group can activate the pyridine ring for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. nih.gov The versatility of nitropyridines has led to their use in the synthesis of compounds with applications in materials science, catalysis, and particularly in the development of new pharmaceuticals. nih.gov Researchers continue to explore new methods for the synthesis and functionalization of nitropyridines, underscoring their continued significance in modern organic synthesis. nih.govnih.gov

Structural Classification and Nomenclature of Ethyl 2 Ethyl 5 Nitronicotinate Within Nitronicotinate Esters

Direct Nitration Strategies for Pyridine Esters

Direct introduction of a nitro group onto the pyridine ring of nicotinate esters is a primary strategy for synthesizing nitro-substituted pyridine carboxylic acid esters. This approach is governed by the electronic properties of the pyridine ring and the choice of nitrating agents.

Regioselective Nitration at C-5 Position of Nicotinate Esters

The nitration of pyridine and its derivatives is known to be a challenging reaction that typically requires forcing conditions and can lead to mixtures of products. However, the nitration of 3-substituted pyridines, including nicotinate esters, shows a strong preference for substitution at the C-5 position. rsc.org This regioselectivity is attributed to the electronic influence of the nitrogen atom in the pyridine ring, which deactivates the C-2, C-4, and C-6 positions towards electrophilic attack. Consequently, the C-3 and C-5 positions are the most favorable sites for electrophilic aromatic substitution. In the case of 3-substituted pyridines, the substituent at C-3 further directs the incoming electrophile to the C-5 position. youtube.com

Studies have shown that the nitration of 3-acetylpyridine, a compound structurally related to nicotinate esters, yields 3-acetyl-5-nitropyridine, albeit in modest yields. rsc.org Similarly, the nitration of various pyridine compounds has been shown to be highly regioselective, with the nitro group entering the β-position (C-3 or C-5). rsc.org For instance, the nitration of 4-acetylpyridine (B144475) resulted in a 67% yield of 4-acetyl-3-nitropyridine. rsc.org

Conventional and Advanced Nitrating Reagents for Pyridine Systems

A variety of nitrating agents have been employed for the nitration of pyridine and its derivatives.

Conventional Reagents: The classic nitrating mixture of concentrated nitric acid and sulfuric acid is often used, but it requires high temperatures and can result in low yields and side reactions, such as oxidation of alkyl side chains. youtube.comresearchgate.net For example, a chlorinated pyridine was successfully nitrated using this mixture at 110°C. youtube.com

Advanced Reagents: To overcome the limitations of traditional methods, several advanced nitrating systems have been developed. These newer reagents often allow for milder reaction conditions and improved selectivity. numberanalytics.com

Dinitrogen Pentoxide (N₂O₅): This reagent has proven effective for the nitration of pyridines, often in combination with a solvent like dichloromethane (B109758) or nitromethane, followed by treatment with sodium bisulfite. researchgate.netntnu.no This method is considered a significant improvement for preparing β-nitropyridine compounds. rsc.org

Nitric Acid in Trifluoroacetic Anhydride (B1165640): This system has been successfully used for the nitration of various pyridines, affording 3-nitropyridines in yields ranging from 10-83%. rsc.org It has also been applied to the direct nitration of a wide range of five-membered heterocycles. semanticscholar.orgresearchgate.net

Nitronium Salts: Reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) are highly electrophilic and can nitrate (B79036) aromatic compounds under mild conditions. numberanalytics.comacs.org

N-Nitrosaccharin: In the presence of a Lewis acid, N-nitrosaccharin can be used to nitrate certain pyridines. youtube.com

tert-Butyl Nitrite (TBN): Used in a dearomatization-rearomatization strategy, TBN can serve as an electrophilic NO₂ radical source for the meta-nitration of pyridines. acs.org

| Reagent/System | Conditions | Substrate Scope | Notes |

| Conc. HNO₃ / Conc. H₂SO₄ | High temperature (e.g., 110°C) | Electron-deficient pyridines | Can lead to low yields and side reactions. youtube.comresearchgate.net |

| Dinitrogen Pentoxide (N₂O₅) | Organic solvent, then NaHSO₃ | Pyridines | Offers higher yields of β-nitropyridines. rsc.orgresearchgate.netntnu.no |

| HNO₃ / Trifluoroacetic Anhydride | 0-5°C to room temperature | Pyridines, five-membered heterocycles | Good yields for a variety of substrates. rsc.orgsemanticscholar.orgresearchgate.net |

| Nitronium Tetrafluoroborate (NO₂BF₄) | Mild conditions | Aromatic compounds | Highly electrophilic reagent. numberanalytics.comacs.org |

| N-Nitrosaccharin / Lewis Acid | Varies | Substituted pyridines | Alternative nitrating agent. youtube.com |

| tert-Butyl Nitrite (TBN) | Mild, open-air, catalyst-free | Pyridines and quinolines | Radical-based meta-nitration. acs.org |

Mechanistic Insights into Pyridine Nitration Reactions

The mechanism of pyridine nitration is not a straightforward electrophilic aromatic substitution. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated. pearson.com Strong electrophiles will preferentially attack the nitrogen atom, forming a pyridinium (B92312) salt. youtube.com

A key mechanistic pathway for the nitration of pyridines with dinitrogen pentoxide involves the initial formation of an N-nitropyridinium nitrate intermediate. rsc.orgntnu.norsc.org This intermediate then reacts with a nucleophile, such as bisulfite, to form unstable 1,2- and 1,4-dihydropyridine (B1200194) adducts. rsc.orgrsc.org The reaction of the 1,2-dihydropyridine intermediate proceeds via a regioselective ntnu.novaia.com sigmatropic shift of the nitro group from the nitrogen to the C-3 position. rsc.orgrsc.org This mechanism is supported by studies on substituted pyridines, where the nitro group migrates specifically to the β-position. rsc.orgrsc.org This dearomatization-rearomatization strategy allows for the nitration to occur under milder conditions than direct electrophilic attack on the carbon atoms of the pyridine ring. acs.org

In contrast, the classic nitration with mixed acid involves the generation of the nitronium ion (NO₂⁺), which then acts as the electrophile. pearson.com The attack of the electrophile at the C-3 position is favored because the resulting intermediate is more stable than the intermediates formed from attack at the C-2 or C-4 positions. vaia.compearson.com

Multi-step Synthetic Routes to this compound and Analogs

When direct nitration is not feasible or provides low yields, multi-step synthetic sequences are employed. These routes often involve building the desired functionality onto a pre-existing, and often pre-functionalized, pyridine ring.

Approaches Involving Pre-functionalized Pyridine Rings

The synthesis of complex substituted pyridines often starts with a simpler, functionalized pyridine derivative. For instance, the Hantzsch pyridine synthesis is a classic method for constructing the pyridine ring itself from an aldehyde, two equivalents of a β-keto ester, and a nitrogen source. wikipedia.org This allows for the introduction of substituents at various positions during the ring formation. The resulting dihydropyridine (B1217469) can then be oxidized to the aromatic pyridine. wikipedia.org

Another strategy involves the late-stage functionalization of complex pyridine-containing molecules. This can be achieved through a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the fluoride (B91410). nih.gov This method allows for the introduction of a wide array of functional groups at the position alpha to the nitrogen.

Furthermore, pyridine N-oxides are versatile intermediates that can be activated for nucleophilic attack, providing another avenue for introducing substituents onto the pyridine ring. nih.gov

Esterification and Functional Group Interconversion Pathways

Esterification of a pre-existing nicotinic acid derivative is a common final step in the synthesis of nicotinate esters. Standard methods for esterification, such as the Fischer esterification involving reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, are widely used. mdpi.com For example, ethyl nicotinate can be prepared by reacting nicotinic acid with absolute ethanol (B145695) in the presence of a solid acid catalyst in toluene. google.com Other methods include the acylation of alcohols with nicotinic acid chlorides, which can be prepared by treating the corresponding acid with thionyl chloride. belnauka.bymdpi.com

Functional group interconversions are also crucial in the synthesis of complex pyridines. youtube.com For example, an amino group can be introduced by the reduction of a nitro group, which itself can be introduced via nitration. youtube.com This highlights the synthetic utility of nitropyridine intermediates.

| Reaction Type | Reagents and Conditions | Purpose in Synthesis |

| Hantzsch Pyridine Synthesis | Aldehyde, β-keto ester, ammonia (B1221849)/ammonium (B1175870) acetate (B1210297) | Construction of the pyridine ring with desired substituents. wikipedia.org |

| C-H Fluorination / SNAr | Fluorinating agent, then nucleophile | Late-stage functionalization at the C-2 position. nih.gov |

| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst | Formation of the ester group. mdpi.comgoogle.com |

| Acylation | Acid chloride, alcohol, base | Formation of the ester group. belnauka.bymdpi.com |

| Nitro Group Reduction | Reducing agent (e.g., H₂, catalyst) | Conversion of a nitro group to an amino group. youtube.com |

Green Chemistry Approaches in Nitronicotinate Ester Synthesis (e.g., using Cyrene)

In the pursuit of more environmentally benign chemical processes, green chemistry principles are increasingly being applied to the synthesis of nicotinate esters. A significant development in this area is the substitution of conventional polar aprotic solvents, which are often toxic and pose environmental risks, with greener alternatives. researchgate.net One such promising alternative is Cyrene™, a bio-based solvent derived from cellulose (B213188) in a two-step process. rsc.orgunimi.it

Cyrene™ has emerged as a viable substitute for solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) in various organic reactions, including the synthesis of nicotinic esters through nucleophilic aromatic substitution (SNAr). researchgate.netcitedrive.com Research has demonstrated that Cyrene™ can outperform traditional solvents in these reactions. citedrive.com A key challenge with using Cyrene™ is its tendency to polymerize in the presence of bases, which are often necessary to generate reactive nucleophiles. researchgate.netunimi.it However, studies have shown that by carefully controlling the reaction time, this polymerization can be avoided. citedrive.comunimi.it For instance, an efficient synthesis of substituted nicotinic esters in Cyrene™ was achieved with a reaction time of just 15 minutes, which successfully prevented polymerization. citedrive.com

The use of Cyrene™ also simplifies the product purification process. Due to its high solubility in water, the desired nicotinate ester products can often be isolated by simple precipitation upon the addition of ice-water, followed by washing with water to remove any residual solvent. researchgate.net This eliminates the need for extractive work-ups with other organic solvents. researchgate.net

The table below compares the performance of Cyrene™ with other solvents in the synthesis of a model nicotinic ester derivative.

| Solvent | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Cyrene | 77 | 15 min | Green solvent, easy work-up by precipitation. researchgate.net |

| DMF | Lower than Cyrene | Longer than 15 min | Conventional solvent, requires extractive work-up. researchgate.netcitedrive.com |

| DMSO | Lower than Cyrene | Longer than 15 min | Conventional solvent, requires extractive work-up. researchgate.netcitedrive.com |

Yield Optimization and Purity Considerations in Synthesis

In the synthesis of related compounds like menthyl nicotinate, a transesterification reaction using a C1-C4 alkyl ester of nicotinic acid in the presence of an alkaline catalyst, such as a C1-C4 alkoxide, has been shown to produce high yields. google.com The use of specific catalysts and the exclusion of organic chemical solvents can lead to yields exceeding 83%. google.comgoogleapis.com For other nicotinamide (B372718) derivatives synthesized from methyl nicotinate, enzymatic catalysis using Novozym® 435 in a continuous-flow microreactor has achieved high product yields of 81.6–88.5% in a significantly shorter reaction time of 35 minutes. nih.gov The molar ratio of the substrates is also a crucial parameter to optimize; for example, a 1:2 molar ratio of methyl nicotinate to isobutylamine (B53898) was found to be optimal for the synthesis of the corresponding nicotinamide. nih.gov

Purity is of paramount importance, and various techniques are employed to purify the synthesized esters and to verify their purity. Traditional methods such as silica (B1680970) gel column chromatography are commonly used for purification. chemicalbook.com However, processes have been developed that avoid extensive purification steps. For instance, a process for synthesizing menthyl nicotinate that involves vacuum distillation in the presence of activated carbons can yield a product with a purity greater than 99.5%. google.com This method advantageously avoids the need for washing operations and the use of organic solvents for extraction. google.comgoogleapis.com

The purity of the final product is typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. google.comchemicalbook.comscholarsresearchlibrary.com Thin-Layer Chromatography (TLC) is also a common method for assessing the purity of the synthesized compounds. chemicalbook.comscholarsresearchlibrary.com

The following table summarizes key parameters and outcomes for yield and purity in the synthesis of related nicotinate esters.

| Product | Synthetic Method | Key Parameters | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Menthyl nicotinate | Transesterification with alkaline catalyst and vacuum distillation | Use of activated carbons during distillation | >83% | >99.5% | google.comgoogleapis.com |

| Nicotinamide derivatives | Enzymatic catalysis (Novozym® 435) in a continuous-flow microreactor | Optimal substrate molar ratio (1:2), tert-amyl alcohol as solvent | 81.6–88.5% | Not specified | nih.gov |

| Methyl nicotinate | Sulphuric acid-catalyzed esterification | Refluxing methanol (B129727) for 13 hours, silica gel column chromatography | 23.39% | Confirmed by TLC, 1H-NMR, and Mass spectral data | chemicalbook.com |

| 2-Methyl nicotinate | Condensation reaction | Mild conditions, no column chromatography needed | >65% | >98% | google.com |

Reactivity of the Nitro Group

The nitro group at the 5-position of the pyridine ring is a key driver of the molecule's reactivity, participating in reduction reactions and activating the aromatic ring for nucleophilic substitution.

Reduction Reactions to Amino and Hydroxylamino Derivatives

The nitro group of this compound can be readily reduced to form the corresponding amino derivative, Ethyl 5-amino-2-ethylnicotinate. This transformation is a common and crucial step in the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The reduction can be achieved through several methods, most notably catalytic hydrogenation.

Catalytic hydrogenation typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate under a pressurized atmosphere of hydrogen.

The reduction proceeds through a series of intermediates. The initial step involves the formation of a nitroso derivative, which is then further reduced to a hydroxylamino intermediate. The hydroxylamino compound is typically unstable under the reaction conditions and is rapidly reduced to the final amino group. While the hydroxylamino derivative is a transient species in the complete reduction to the amine, its formation is a critical step in the reaction pathway. Under specific, milder conditions, it is sometimes possible to isolate the hydroxylamino derivative, although the amine is the more common product.

Table 1: Common Conditions for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol | Room Temperature, 1-4 atm H₂ | Ethyl 5-amino-2-ethylnicotinate |

| H₂, Raney Nickel | Methanol | Elevated Temperature and Pressure | Ethyl 5-amino-2-ethylnicotinate |

| SnCl₂, HCl | Ethanol | Reflux | Ethyl 5-amino-2-ethylnicotinate |

Nucleophilic Aromatic Substitution (SNAr) Mediated by the Nitro Group

The strong electron-withdrawing nature of the nitro group at the 5-position, along with the inherent electron deficiency of the pyridine ring, makes the aromatic system susceptible to nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on the pyridine ring, leading to the displacement of a leaving group.

For SNAr to occur on the pyridine ring of this compound, a suitable leaving group must be present at a position activated by the nitro group. The most activated positions are ortho and para to the nitro group (positions 4 and 6, and position 2, respectively). For instance, in a related compound like Ethyl 2-chloro-5-nitronicotinate, the chlorine atom at the 2-position is highly activated towards nucleophilic displacement. sapphirebioscience.commyskinrecipes.com

The mechanism of the SNAr reaction proceeds via a two-step addition-elimination process. researchgate.net First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. In the second step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridine derivatives. evitachem.comrsc.org The reactivity in SNAr reactions is highly dependent on the nature of the leaving group, with fluoride being the most reactive, followed by chloride, bromide, and iodide.

Table 2: Examples of SNAr Reactions on Related Nitropyridine Systems

| Substrate | Nucleophile | Product |

|---|---|---|

| Ethyl 2-chloro-5-nitronicotinate | Ammonia (NH₃) | Ethyl 2-amino-5-nitronicotinate |

| Ethyl 2-chloro-5-nitronicotinate | Sodium Methoxide (NaOCH₃) | Ethyl 2-methoxy-5-nitronicotinate |

Participation in Cascade and Multicomponent Reactions

The reactive nature of the nitro- and ester-functionalized pyridine ring in this compound suggests its potential as a substrate in cascade and multicomponent reactions for the synthesis of complex heterocyclic systems. While specific examples involving this compound are not extensively documented, the reactivity of related nitropyridines provides a strong indication of its potential.

Electron-deficient pyridines, such as dinitropyridones, have been shown to participate in three-component ring transformation reactions with a ketone and an ammonia source to yield novel nitropyridine derivatives. nih.gov These reactions proceed through a nucleophilic attack and ring-opening of the initial pyridine derivative, followed by condensation with the other components and subsequent ring closure to form a new pyridine ring. This suggests that under appropriate conditions, the pyridine ring of this compound could potentially undergo similar transformations.

Furthermore, the amino derivative, Ethyl 5-amino-2-ethylnicotinate, obtained from the reduction of the nitro group, is a valuable precursor for various multicomponent reactions. For instance, it can be used in reactions like the Hantzsch dihydropyridine synthesis or other condensation reactions with aldehydes and β-ketoesters to construct fused heterocyclic systems. acsgcipr.org Cascade reactions involving nitrones and allenes have also been utilized for the synthesis of various indole (B1671886) derivatives, highlighting a potential pathway for complex molecule synthesis from nitro-containing precursors. nih.gov

Reactivity of the Ester Moiety

The ethyl ester group at the 3-position of the pyridine ring is a versatile functional handle that can undergo a variety of nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-ethyl-5-nitronicotinic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis typically involves heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction is generally faster than acid-catalyzed hydrolysis and proceeds at lower temperatures. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Transesterification, the conversion of one ester to another, can also be achieved. This is typically accomplished by reacting this compound with an excess of another alcohol in the presence of an acid or base catalyst. For example, reacting it with methanol would yield Mthis compound. The reaction is an equilibrium process, and using the desired alcohol as the solvent helps to drive the reaction to completion.

Table 3: Kinetic Data for Hydrolysis of Related Ethyl Esters

| Ester | Condition | Rate Constant (k) | Reference |

|---|---|---|---|

| Ethyl Nicotinate | 0.2% skin homogenate | Vmax: 0.25 nmol/min/mg protein | researchgate.net |

| Myristyl Nicotinate | Phosphate buffer (pH 9) | Pseudo-first-order rate constant: 0.012 min⁻¹ (in liver homogenate) | researchgate.net |

Note: The data presented is for related compounds and serves to illustrate the general reactivity.

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester group of this compound can be converted to an amide through reaction with ammonia or a primary or secondary amine. This reaction, known as aminolysis, is a form of nucleophilic acyl substitution. The reaction typically requires heating the ester with the amine, sometimes in a sealed tube or under pressure, to drive the reaction towards the amide product.

The direct amidation of esters can be slow; however, various catalytic methods have been developed to facilitate this transformation under milder conditions. mdpi.comucl.ac.uk Lewis acids or other catalysts can be used to activate the ester towards nucleophilic attack by the amine. researchgate.net

The resulting amides, N-substituted-2-ethyl-5-nitronicotinamides, are valuable compounds in medicinal chemistry and materials science. For example, nicotinic acid amide (niacinamide) is an important biological molecule, and its derivatives are widely studied. google.com

Other nucleophilic acyl substitution reactions are also possible. For instance, reaction with a Grignard reagent would lead to the formation of a tertiary alcohol after two additions, while reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, (5-nitro-2-ethylpyridin-3-yl)methanol.

Reduction to Aldehyde and Alcohol Derivatives

The selective reduction of the nitro group in aromatic and heteroaromatic compounds is a fundamental transformation in organic chemistry. While direct studies on the reduction of this compound to its corresponding aldehyde and alcohol derivatives are not extensively documented in publicly available literature, the reactivity of analogous compounds, such as Ethyl 2-methyl-5-nitronicotinate, provides significant insights.

Catalytic hydrogenation is a common method for the reduction of nitro groups. For instance, the catalytic hydrogenation of Ethyl 2-methyl-5-nitronicotinate using a platinum catalyst in a neutral alcohol solution has been shown to yield a mixture of Ethyl 5-amino-2-methylnicotinate and Ethyl 5-hydroxylamino-2-methylnicotinate. acs.org The formation of the hydroxylamino intermediate is a key step towards accessing the corresponding nitroso derivative, which can be further transformed.

To achieve the aldehyde or alcohol functionality from the nitro group, a multi-step process is typically envisioned. This would likely involve the initial reduction of the nitro group to an amino group, followed by diazotization and subsequent conversion to the desired oxygen-containing functional group. The specific reagents and conditions for these transformations would need to be carefully optimized to avoid side reactions on the sensitive pyridine ring and the ester functionality.

Table 1: Potential Reduction Pathways of this compound

| Starting Material | Reagents and Conditions | Intermediate Product(s) | Final Product |

| This compound | 1. H₂, Pd/C or PtO₂ 2. NaNO₂, HCl 3. H₂O, heat | Ethyl 5-amino-2-ethylnicotinate, Diazonium Salt | Ethyl 2-ethyl-5-hydroxynicotinate (Alcohol) |

| This compound | 1. Controlled reduction (e.g., with specific hydrides) | Not well-established | Ethyl 2-ethyl-5-formylnicotinate (Aldehyde) |

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient, a characteristic that is further intensified by the electron-withdrawing nature of the nitro group and the ester functionality. This electronic profile governs its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution on Activated Pyridine Systems

For related activated pyridine systems, such as those with amino groups, electrophilic substitution is more feasible. For example, the amino group in analogous compounds strongly activates the ring for ortho/para substitutions.

Further Substitution and Derivatization of Ring Positions

The derivatization of this compound can be achieved through modification of its existing functional groups or by introducing new substituents onto the pyridine ring. Following the reduction of the nitro group to an amine (Ethyl 5-amino-2-ethylnicotinate), the resulting amino group can undergo a variety of reactions.

For instance, the amino group of the analogous Ethyl 5-amino-2-methylnicotinate readily undergoes diazotization upon treatment with nitrous acid. The resulting diazonium salt is a versatile intermediate that can be converted to a range of other functional groups. For example, heating the diazonium sulfate (B86663) leads to the formation of the corresponding hydroxy derivative. acs.org Furthermore, conducting the catalytic reduction of the nitro group in the presence of acetic anhydride results in the formation of the acetylamino derivative, demonstrating the ease of N-acylation. acs.org

Table 2: Derivatization Reactions of the Amino Group in 5-Aminonicotinate Analogs

| Reactant | Reagents | Product |

| Ethyl 5-amino-2-methylnicotinate | 1. NaNO₂, H₂SO₄ 2. H₂O, heat | Ethyl 5-hydroxy-2-methylnicotinate |

| Ethyl 5-amino-2-methylnicotinate | H₂, Pt catalyst, Acetic Anhydride | Ethyl 5-acetylamino-2-methylnicotinate |

| Ethyl 5-amino-2-methylnicotinate | 1. NaNO₂, H₂SO₄ 2. KI | Ethyl 5-iodo-2-methylnicotinate |

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com While specific examples involving this compound are not readily found, the presence of a halogenated pyridine ring, which could be synthesized from the corresponding amino derivative via a Sandmeyer-type reaction, would make it a suitable substrate for such transformations.

For instance, a hypothetical Ethyl 2-ethyl-5-halonicotinate could participate in Suzuki-Miyaura coupling reactions with boronic acids to introduce new aryl or alkyl groups at the 5-position. libretexts.org Similarly, Sonogashira coupling with terminal alkynes could be employed to install alkynyl moieties. The synthesis of a carbocyclic analogue of 5-ethynyl-2'-deoxyuridine (B1671113) utilized a palladium-catalyzed coupling reaction, highlighting the utility of this methodology for structurally related heterocyclic systems. nih.gov

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst | Product |

| Suzuki-Miyaura | Ethyl 2-ethyl-5-halonicotinate | Arylboronic acid | Pd(PPh₃)₄ | Ethyl 2-ethyl-5-arylnicotinate |

| Sonogashira | Ethyl 2-ethyl-5-halonicotinate | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Ethyl 2-ethyl-5-alkynylnicotinate |

| Buchwald-Hartwig | Ethyl 2-ethyl-5-halonicotinate | Amine | Pd catalyst, ligand | Ethyl 2-ethyl-5-(amino)nicotinate |

Studies on Thermal and Chemical Stability of Nitronicotinate Esters

The stability of nitronicotinate esters is a critical factor in their synthesis, storage, and application. Studies on related nitrogen-rich heterocyclic esters and other nitrate esters provide valuable insights into the expected stability of this compound.

Research on various polynitrogenated heterocyclic esters has shown that they can be thermally stable up to 250 °C under both inert and oxidizing conditions. nih.gov The thermal stability of such compounds is influenced by the nature of the substituents on the heterocyclic ring. For example, in a series of heterocyclic esters, the decomposition temperatures were found to be above 250 °C. nih.gov Similarly, studies on fatty acid esters have demonstrated their thermal stability over multiple heating-cooling cycles, with minimal deviation in their phase change temperatures. mdpi.com

The analysis of nitrate ester explosives using gas chromatography-vacuum ultraviolet spectroscopy has shown that they undergo thermal decomposition to produce smaller, stable molecules like nitric oxide, water, and carbon monoxide. nih.gov While this compound is not an explosive, this indicates that high temperatures would likely lead to the degradation of the nitro group and the ester functionality. The chemical stability is generally good under neutral conditions, but the ester linkage is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid.

Advanced Spectroscopic Characterization Techniques in the Analysis of Ethyl 2 Ethyl 5 Nitronicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map can be assembled.

Proton (¹H) NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Ethyl 2-ethyl-5-nitronicotinate, distinct signals are expected for the two aromatic protons on the pyridine (B92270) ring and the protons of the two separate ethyl groups.

The pyridine ring protons, H-4 and H-6, are anticipated to appear in the downfield region, typically between δ 8.0 and δ 9.5 ppm. The potent electron-withdrawing effect of the nitro group at the C-5 position will significantly deshield both protons, shifting them downfield. The H-6 proton, being ortho to the nitro group, is expected to be the most downfield. These two protons would appear as doublets due to coupling to each other.

The protons of the two ethyl groups will exhibit characteristic triplet and quartet patterns. The ethyl group at the C-2 position is directly attached to the aromatic ring, while the second is part of the ester functional group. The methylene (B1212753) (-CH₂-) protons of the ester group are adjacent to an oxygen atom and are expected to resonate around δ 4.4 ppm as a quartet. The methylene protons of the C-2 ethyl group, being attached to the pyridine ring, would likely appear further upfield, around δ 3.0 ppm, also as a quartet. Each corresponding methyl (-CH₃) group will appear as a triplet, with the ester methyl protons around δ 1.4 ppm and the C-2 ethyl's methyl protons around δ 1.3 ppm.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | ~9.2 | d | ~2.5 |

| H-4 (Pyridine) | ~8.5 | d | ~2.5 |

| -O-CH₂ -CH₃ (Ester) | ~4.4 | q | ~7.1 |

| -CH₂ -CH₃ (C2-ethyl) | ~3.0 | q | ~7.6 |

| -O-CH₂-CH₃ (Ester) | ~1.4 | t | ~7.1 |

Carbon (¹³C) NMR Analysis and Correlation Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals are expected.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield, typically in the range of δ 160-170 ppm. The aromatic carbons of the pyridine ring will resonate between δ 120-160 ppm. The carbons bearing the nitro group (C-5) and the nitrogen atom (C-2 and C-6) will be heavily influenced. The C-5 carbon, attached to the nitro group, will be shifted downfield, while the C-3 carbon, holding the ester group, will also be deshielded. The carbons of the ethyl groups will appear in the upfield region of the spectrum. The methylene carbons (-CH₂) are expected around δ 62 ppm (ester) and δ 25 ppm (C-2 ethyl), while the methyl carbons (-CH₃) would be found further upfield, around δ 14 ppm.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~164 |

| C-2 (Pyridine) | ~158 |

| C-6 (Pyridine) | ~152 |

| C-5 (Pyridine) | ~140 |

| C-4 (Pyridine) | ~135 |

| C-3 (Pyridine) | ~125 |

| -O-CH₂ -CH₃ (Ester) | ~62 |

| -CH₂ -CH₃ (C2-ethyl) | ~25 |

| -O-CH₂-CH₃ (Ester) | ~14.2 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show a correlation between the H-4 and H-6 protons of the pyridine ring. Crucially, it would also confirm the two separate ethyl spin systems by showing correlations between the methylene quartet and methyl triplet for the ester group, and a separate correlation for the C-2 ethyl group's protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. nist.gov It would definitively link the predicted proton signals to their corresponding carbon signals listed in the tables above. For example, the proton signal at ~9.2 ppm would correlate with the carbon signal at ~152 ppm, confirming their assignment to the C-6 position.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons. spectrabase.com It is invaluable for connecting the different fragments of the molecule. Key correlations would include the methylene protons of the ester (~4.4 ppm) to the carbonyl carbon (~164 ppm), and the pyridine proton H-4 (~8.5 ppm) to the carbonyl carbon (~164 ppm) and the C-2 and C-6 carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of Nitro and Ester Groups

The IR spectrum of this compound would be dominated by strong absorptions from the nitro and ester groups.

The nitro group (NO₂) is characterized by two very strong and distinct stretching vibrations:

An asymmetric stretch, typically found in the 1550-1500 cm⁻¹ region. sapphirebioscience.com

A symmetric stretch, which appears in the 1390-1330 cm⁻¹ range. sapphirebioscience.com The presence of this pair of intense bands is a clear indicator of a nitro compound.

The ethyl ester group also has prominent IR signals:

A strong C=O (carbonyl) stretching band, expected between 1730-1750 cm⁻¹ for a saturated ester attached to an aromatic ring. chemicalbook.com

Two distinct C-O stretching bands. One for the C-C-O linkage, which is strong and appears around 1300-1200 cm⁻¹, and another for the O-C-C linkage, found between 1150-1000 cm⁻¹. chemicalbook.com

Pyridine Ring Vibrations and Substituent Effects

The pyridine ring itself gives rise to a series of characteristic C=C and C=N stretching vibrations, typically in the 1600-1400 cm⁻¹ region. The exact positions and intensities of these bands are influenced by the nature and position of the substituents. The electron-donating ethyl group and the electron-withdrawing nitro and ester groups will modulate the electron density within the ring, causing shifts in these vibrational frequencies compared to unsubstituted pyridine. Aromatic C-H stretching vibrations are also expected just above 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1590, ~1470 | Medium-Strong | C=C and C=N Ring Stretch (Pyridine) |

| ~1530 | Strong | Asymmetric NO₂ Stretch sapphirebioscience.com |

| ~1350 | Strong | Symmetric NO₂ Stretch sapphirebioscience.com |

| ~1240 | Strong | Asymmetric C-O-C Stretch (Ester) chemicalbook.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Nitropyridine Systems

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org The chromophores present in a molecule dictate the wavelengths at which it absorbs light. In this compound, the nitropyridine ring system is the primary chromophore.

The electronic spectrum of such a system is expected to be characterized by π → π* and n → π* transitions. libretexts.org

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions with high molar absorptivity. libretexts.org

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These are generally of lower energy and have lower molar absorptivity compared to π → π* transitions. libretexts.org

The presence of the nitro group, a strong electron-withdrawing group, and the ester group on the pyridine ring will influence the energy of these transitions, typically causing a bathochromic (red) shift to longer wavelengths compared to the unsubstituted pyridine.

Table 3: Expected Electronic Transitions for Aromatic Nitro Compounds

| Transition Type | Typical Wavelength Range (nm) | Characteristics |

| π → π | 200-400 | High intensity (high molar absorptivity) |

| n → π | >300 | Low intensity (low molar absorptivity), sensitive to solvent polarity |

This table provides generalized information on electronic transitions. The exact λmax values for this compound would need to be determined experimentally.

The electronic spectrum of a related compound, 2-chloro-3-nitropyridine (B167233), shows absorption bands that can be assigned to these types of transitions, providing a reference for the kinds of spectra expected from nitropyridine derivatives. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can obtain detailed information on bond lengths, bond angles, and intermolecular interactions.

While no published crystal structure for this compound is available, an analysis of a structurally similar molecule, 2-Ethyl-5-nitroaniline (C₈H₁₀N₂O₂), provides insight into the type of data that can be obtained. nih.gov In the crystal structure of this related compound, the molecule is nearly planar. nih.gov The analysis reveals specific bond lengths and angles and shows how intermolecular hydrogen bonds link the molecules in the crystal lattice. nih.gov

Table 4: Selected Crystallographic Data for 2-Ethyl-5-nitroaniline

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 23.037 |

| b (Å) | 3.9540 |

| c (Å) | 18.393 |

| β (°) | 104.51 |

| Volume (ų) | 1621.9 |

Data obtained from the crystallographic study of 2-Ethyl-5-nitroaniline. nih.gov A similar analysis for this compound would provide definitive proof of its solid-state conformation and packing.

Such a study for this compound would definitively establish the geometry of the pyridine ring, the conformation of the ethyl and ethyl ester substituents, and the orientation of the nitro group.

Computational and Theoretical Investigations of Ethyl 2 Ethyl 5 Nitronicotinate and Nitropyridine Analogs

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reaction mechanisms of organic molecules, including nitropyridine derivatives. nih.gov These studies offer a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. ias.ac.in For nitropyridine derivatives, the presence of the electron-withdrawing nitro group and the ester functional group significantly influences the energies of these orbitals.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. deeporigin.comchemrxiv.org In these maps, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For a molecule like ethyl 2-ethyl-5-nitronicotinate, the ESP map would likely show a significant negative potential around the nitro group's oxygen atoms and the carbonyl oxygen of the ester, with positive potential near the hydrogen atoms of the ethyl groups and the pyridine (B92270) ring. researchgate.netacs.org

Table 1: Calculated Molecular Orbital Energies for a Representative Nitropyridine Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 5.10 |

Note: The values in this table are illustrative and based on typical DFT calculations for substituted nitropyridines.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This allows for the identification of transition states, which are the high-energy intermediates that connect reactants to products. The energy barrier associated with the transition state determines the reaction rate. nih.gov

For nitropyridine systems, a key reaction is the nitration of the pyridine ring. rsc.orgacs.org Theoretical studies can model the step-by-step process of this electrophilic substitution, including the formation of the sigma complex (Wheland intermediate) and the subsequent deprotonation to restore aromaticity. rsc.orgresearchgate.net The position of nitration is influenced by the directing effects of the existing substituents on the pyridine ring. In the case of this compound, the ethyl and ester groups would influence the regioselectivity of further reactions.

Table 2: Calculated Activation Energies for a Postulated Reaction Step of a Nitropyridine Derivative

| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |

| Electrophilic Attack | Nitropyridine + NO₂⁺ | Sigma Complex | - | 15.8 |

| Deprotonation | Sigma Complex | Deprotonation TS | Nitrated Product | 5.2 |

Note: The values in this table are hypothetical and represent a plausible reaction pathway for a nitropyridine derivative.

Quantum Chemical Calculations of Aromaticity and Stability in Nitropyridine Systems

The aromaticity of the pyridine ring is a key determinant of its stability and reactivity. Quantum chemical methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). unirioja.es Aromatic compounds exhibit negative NICS values, indicating a diatropic ring current. The introduction of a nitro group, being strongly electron-withdrawing, can influence the aromaticity of the pyridine ring. researchgate.net

The stability of nitropyridine systems can also be assessed by calculating their heats of formation and bond dissociation energies. These calculations help in understanding the thermodynamic stability of the molecule and the strength of its chemical bonds. researchgate.net Theoretical studies have shown that the stability of nitropyridines is influenced by the number and position of the nitro groups. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. mdpi.com For a molecule with flexible side chains like this compound, MD simulations can explore the different possible conformations and their relative energies. capes.gov.brnih.gov

These simulations can also model how the molecule interacts with other molecules, such as solvents or biological macromolecules. acs.org The intermolecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, play a crucial role in the physical properties and biological activity of the compound. acs.org Understanding these interactions at a molecular level is vital for designing molecules with specific properties.

Structure-Reactivity Relationships Derived from Computational Models

By combining the insights from DFT, quantum chemical calculations, and molecular dynamics simulations, it is possible to establish structure-reactivity relationships. nih.govnih.govresearchgate.netresearchgate.netacs.org These relationships correlate specific structural features of a molecule with its chemical reactivity. For instance, the electron-donating or electron-withdrawing nature of substituents on the pyridine ring can be quantitatively linked to the molecule's nucleophilicity or electrophilicity. nih.govias.ac.in

Computational models can predict how modifications to the molecular structure, such as changing the substituents, will affect its reactivity. nih.gov This predictive power is invaluable in the rational design of new molecules with desired chemical properties, for example, in the development of new catalysts or functional materials.

Role in Complex Organic Synthesis and Building Block Chemistry

A Gateway to Diverse Heterocyclic Systems

The strategic placement of activating and functional groups on the pyridine (B92270) ring of Ethyl 2-ethyl-5-nitronicotinate and its relatives makes them ideal starting materials for the construction of more complex heterocyclic frameworks. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, facilitating a range of chemical transformations.

Crafting Annulated Pyridine Derivatives

The synthesis of annulated pyridines, where a new ring is fused to the pyridine core, is a key application of nitropyridine chemistry. nuph.edu.uadoaj.orgnuph.edu.uaresearchgate.netsemanticscholar.org These fused systems are prevalent in medicinal chemistry and materials science. One common strategy involves the reaction of a substituted nitropyridine with a compound containing two nucleophilic centers, leading to a cyclization reaction and the formation of a new ring. For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with various amines and subsequent cyclization can lead to the formation of imidazo[4,5-b]pyridines. nih.gov

Three-component ring transformation reactions using dinitropyridones, which can be considered synthetic equivalents of nitromalonaldehyde, with ketones and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) serve as a metal-free method to produce various 5-nitropyridines. nih.gov This approach is particularly effective for creating [b]-fused 5-nitropyridines. nih.gov The use of different cycloalkanones in these reactions allows for the synthesis of a variety of nitropyridines condensed with five to eleven-membered rings. nih.gov

| Starting Material Analogue | Reagent(s) | Product Type | Reference(s) |

| 1-Methyl-3,5-dinitro-2-pyridone | Aromatic Ketones, Ammonium Acetate | 2-Aryl-5-nitropyridines | nuph.edu.ua |

| 1-Methyl-3,5-dinitro-2-pyridone | Aliphatic Ketones, Ammonium Acetate | 2,3-Disubstituted-5-nitropyridines | nuph.edu.ua |

| 1-Methyl-3,5-dinitro-2-pyridone | Cyclohexanone, Ammonia | Cyclohexa[b]pyridines | nih.gov |

| 1-Methyl-3,5-dinitro-2-pyridone | Cyclopentanone | Cyclopenta[b]pyridine | nih.gov |

| 1-Methyl-3,5-dinitro-2-pyridone | Cycloheptanone | Cyclohepta[b]pyridine | nih.gov |

Building Nitrogen-Containing Polycycles

Beyond simple annulation, nitropyridine derivatives are instrumental in the synthesis of more intricate nitrogen-containing polycyclic compounds. These complex structures are often sought after for their unique electronic and biological properties. nih.govnih.govnih.gov The reactivity of the nitropyridine core allows for sequential reactions to build up multiple rings.

A notable example is the synthesis of nitrogen-containing polycyclic aromatic compounds (N-PACs) through an aza-annulative π-extension (aza-APEX) reaction. mdpi.com While not directly involving nitropyridines as starting materials, the principles of constructing polycyclic aromatic systems containing nitrogen are relevant. More directly, the synthesis of various nitrogen-containing fused-polycyclic compounds has been achieved using methods like phenol (B47542) dearomatization and cascade cyclizations. nih.gov The construction of complex frameworks such as those found in Lycopodium alkaloids, which are saturated nitrogen-containing polycycles, often involves intricate cyclization strategies where a pre-functionalized nitrogen heterocycle could play a key role. nih.gov

An Intermediate for Advanced Organic Materials

The functional groups present in this compound and its analogs make them valuable intermediates in the preparation of advanced organic materials. Nitropyridine compounds are known precursors to materials with applications in electronics and photonics. google.comacs.org For instance, nitropyridines are important intermediates for synthesizing substituted pyridines used in adenosine (B11128) compounds and their analogs, which have applications in treating hypertension and myocardial ischemia. google.com Furthermore, they are used to prepare compounds with anti-inflammatory, analgesic, and antipyretic activities. google.com

The synthesis of phosphorescent platinum(II) complexes, which are promising for applications in organic light-emitting diodes (OLEDs), can start from nitropyridine derivatives. For example, 2-chloro-3-nitropyridine (B167233) is a precursor for synthesizing imidazopyridine ligands used in these complexes. acs.org

Strategies for Derivatization and Functionalization

The scaffold of this compound offers multiple sites for chemical modification, allowing for the systematic tuning of its properties and the introduction of further complexity.

Introducing Additional Functional Groups

The pyridine ring in nitropyridine derivatives can be further functionalized through various reactions. libretexts.org Nucleophilic aromatic substitution (SNAr) is a common method, where the nitro group activates the ring towards attack by nucleophiles. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. For example, the reaction of 2-chloro-5-nitropyridine with N-methylpiperazine is a key step in the synthesis of potential antimicrobial agents. nih.gov

The vicarious nucleophilic substitution (VNS) method is another powerful tool for introducing substituents onto the nitropyridine ring. researchgate.netresearchgate.net This method allows for the regioselective introduction of alkylamino groups para to the nitro group in 3-nitropyridines. researchgate.netresearchgate.net

| Reaction Type | Reagent | Functional Group Introduced | Reference(s) |

| Nucleophilic Aromatic Substitution | Amines | Amino groups | nih.gov |

| Vicarious Nucleophilic Substitution | Ammonia, Amines | Alkylamino groups | researchgate.netresearchgate.net |

Modifying Ethyl and Nitro Substituents

The ethyl ester and nitro groups are not merely activating groups but also handles for further chemical transformations. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, other esters, or even be removed via decarboxylation. google.com The synthesis of potent Janus kinase 2 (JAK2) inhibitors, for example, involves the oxidation of a methyl group at the 2-position to a carboxylic acid, followed by amide coupling. nih.gov

The nitro group is a particularly versatile functional group. It can be reduced to an amino group, which is a key transformation in the synthesis of many biologically active molecules. nih.gov This resulting amine can then undergo a plethora of reactions, such as acylation, alkylation, and diazotization, to introduce further diversity. For instance, in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, a nitro group is reduced to an amine, which is then acylated. nih.gov

Application in Multi-component Reactions and Cascade Processes

Extensive research into the applications of this compound in multi-component reactions (MCRs) and cascade processes has yet to yield specific, documented examples in the scientific literature. MCRs are powerful synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Cascade reactions, similarly, involve a sequence of intramolecular transformations, often triggered by a single event, leading to a significant increase in molecular complexity in one pot.

While the direct participation of this compound in these types of reactions is not explicitly reported, its structural features suggest potential as a valuable building block. The field of MCRs is vast, with the Hantzsch dihydropyridine (B1217469) synthesis being a cornerstone example. organic-chemistry.orgwikipedia.orgnih.gov This reaction classically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium acetate, to produce 1,4-dihydropyridines. wikipedia.orgnih.gov

The general structure of this compound, possessing an ethyl nicotinate (B505614) core, aligns it with the class of compounds often utilized or targeted in such syntheses. For instance, derivatives of dihydropyridines are widely recognized for their significant biological activities. wikipedia.org The synthesis of these and other heterocyclic systems often relies on the strategic use of substituted building blocks.

Although direct evidence is currently unavailable, the potential for this compound to act as a precursor or a key intermediate in the development of novel MCRs or cascade reactions remains an area ripe for exploration. Its unique combination of an ethyl ester, an ethyl group, and a nitro group on a pyridine ring presents a chemically rich scaffold for the design of new synthetic methodologies aimed at constructing complex heterocyclic frameworks.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, yet traditional methods often rely on harsh conditions and generate significant waste. Future research should focus on developing green and sustainable routes to Ethyl 2-ethyl-5-nitronicotinate.

Biocatalysis: The use of enzymes to construct the pyridine (B92270) ring or introduce functional groups offers a highly selective and environmentally benign alternative to classical methods. Research into transaminases or other enzymes for the selective amination of a precursor diketone could be a viable green pathway.

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. A multi-step flow process, starting from simple acyclic precursors, could be designed to produce the target molecule efficiently.

Photoredox Catalysis: Visible-light-mediated reactions represent a powerful tool for forming C-C and C-N bonds under mild conditions. acs.org A potential route could involve the radical-based construction of the substituted pyridine ring, avoiding high-temperature condensation reactions.

Mechanochemical Synthesis: Performing reactions in a ball mill, with minimal or no solvent, aligns with the principles of green chemistry. rsc.org Exploring the solid-state synthesis of precursors or the final cyclization step could drastically reduce solvent waste.

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is dictated by its multiple functional groups. While the reduction of the nitro group to an amine is a predictable transformation, many other reactivity modes remain unexplored. nih.gov

Nitro Group as a Leaving Group: The nitro group on the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). Exploring reactions with various nucleophiles (O, S, N-based) could generate a library of novel 5-substituted pyridine derivatives, which are valuable in medicinal chemistry.

C-H Activation: The ethyl group at the 2-position presents an opportunity for selective C-H functionalization. Transition-metal-catalyzed C-H activation could be used to introduce new functional groups, creating more complex molecules from a simple starting material.

Cycloaddition Reactions: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it a potential candidate for inverse-electron-demand Diels-Alder reactions. Investigating its reactivity with electron-rich dienophiles could lead to novel fused heterocyclic systems.

Reductive Cyclization: Upon reduction of the nitro group, the resulting amine could be used in an intramolecular cyclization with the adjacent ethyl ester (or a derivative thereof), leading to the formation of bicyclic pyridopyrimidinone systems.

Advanced Spectroscopic and In Situ Mechanistic Studies

A thorough understanding of the compound's reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques can provide invaluable insights.

In Situ NMR Spectroscopy: Monitoring reactions in real-time using Nuclear Magnetic Resonance (NMR) can help identify transient intermediates and byproducts, providing a detailed picture of the reaction pathway. acs.org For instance, studying the mechanism of a nucleophilic substitution at the nitro position could reveal the formation and lifetime of Meisenheimer complexes. rsc.org

ReactIR and Raman Spectroscopy: In situ infrared and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products throughout a reaction, yielding crucial kinetic data.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed regioselectivity. mdpi.com This is particularly useful for comparing the feasibility of different unexplored reactivity modes before attempting them in the lab.

Integration with Machine Learning and Artificial Intelligence in Synthetic Route Design

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic pathways, including unconventional ones that a human chemist might overlook. researchgate.netnih.gov These platforms are trained on vast databases of chemical reactions and can predict plausible disconnections to commercially available starting materials. nih.govacs.org

Reaction Condition Optimization: Machine learning models can be trained to predict the optimal conditions (catalyst, solvent, temperature) for a given transformation. This could be applied to maximize the yield of a novel derivatization or a challenging synthetic step.

Property Prediction: AI can also be used to predict the physicochemical and biological properties of new derivatives of this compound, helping to guide synthetic efforts toward molecules with desired characteristics.

Discovery of Novel Transformations and Derivatizations

The true potential of this compound lies in its use as a scaffold for creating new molecules with unique properties.

Functional Group Interconversion: Beyond simple nitro reduction, the nitro group can be transformed into a variety of other functionalities, such as nitroso, hydroxylamino, or even a diazonium salt, which can then undergo further reactions like Sandmeyer or Suzuki coupling.

Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for a vast array of transformations, including amide bond formation, Curtius rearrangement to an amine, or conversion to a ketone via Weinreb amide chemistry.

Multicomponent Reactions: Designing novel one-pot, multicomponent reactions where this compound or its precursors act as a key building block could lead to the rapid assembly of complex molecular architectures.

Research Findings Summary

| Section | Proposed Research Area | Rationale and Potential Impact |

| 7.1 | Sustainable Synthesis | Develop eco-friendly methods (biocatalysis, flow chemistry) to reduce waste and improve safety in the production of substituted pyridines. |

| 7.2 | Underutilized Reactivity | Explore non-obvious reactions like SNAr of the nitro group and C-H activation to expand the synthetic utility of the molecule. |

| 7.3 | Mechanistic Studies | Use in situ spectroscopy and computational modeling to gain a fundamental understanding of reaction pathways, enabling optimization and discovery. |

| 7.4 | AI in Synthesis | Employ machine learning for retrosynthesis and reaction optimization to accelerate the discovery of efficient synthetic routes and novel derivatives. nih.gov |

| 7.5 | Novel Derivatizations | Utilize the compound's functional groups as handles for creating new, complex molecules through advanced organic transformations. |

Q & A

Basic Research Questions

Q. How can researchers determine the melting point of Ethyl 2-ethyl-5-nitronicotinate when literature data are unavailable?

- Methodological Answer : Use differential scanning calorimetry (DSC) with a calibrated instrument under inert conditions (e.g., nitrogen atmosphere). Ensure sample purity via HPLC and compare thermal behavior with structurally similar nitronicotinate derivatives. Document heating rates (e.g., 10°C/min) and triplicate measurements to ensure reproducibility .

Q. What personal protective equipment (PPE) is recommended for handling this compound during synthesis?

- Methodological Answer : Wear NIOSH-approved respirators (e.g., N95 or P100) and EN166-compliant safety goggles to prevent inhalation or ocular exposure. Use nitrile gloves and lab coats resistant to organic solvents. Implement fume hoods or local exhaust ventilation to minimize airborne particulates during weighing or mixing .

Q. How should researchers safely manage accidental spills of this compound?

- Methodological Answer : Avoid dust generation by covering spills with sand or vermiculite. Collect contaminated material into labeled, sealable containers for hazardous waste disposal. Ventilate the area and use pH-neutral adsorbents to prevent secondary reactions. Consult institutional guidelines for spill protocols and disposal compliance .

Advanced Research Questions

Q. What experimental strategies can identify decomposition products of this compound under high-temperature conditions?

- Methodological Answer : Employ thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) to monitor gas-phase byproducts (e.g., CO, CO₂, NOₓ). Simulate decomposition in a controlled reactor and analyze residues via GC-MS. Cross-reference findings with combustion studies of nitroaromatic compounds to validate mechanisms .

Q. How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

- Methodological Answer : Conduct acute toxicity assays using model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil toxicity). Measure LC₅₀/EC₅₀ values and compare with structurally related nitronicotinates. Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation and bioaccumulation potential .

Q. What methodologies are suitable for resolving contradictions in stability data during long-term storage?

- Methodological Answer : Perform accelerated stability studies under ICH Q1A guidelines, exposing samples to 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC-UV and NMR spectroscopy. Compare results with real-time stability data (e.g., -20°C vs. ambient storage) to identify critical degradation pathways .

Q. How can researchers design experiments to minimize hazardous byproducts during the synthesis of this compound?

- Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) using design of experiments (DoE). Track byproduct formation with inline FTIR or LC-MS. Substitute hazardous reagents (e.g., nitric acid) with safer alternatives (e.g., nitrosonium tetrafluoroborate) where feasible. Validate purity through orthogonal analytical methods .

Methodological Considerations for Data Gaps

Q. What approaches are recommended for assessing acute toxicity when no prior toxicological data exist?

- Methodological Answer : Use tiered testing: Begin with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). If positive, proceed to in vivo acute oral toxicity (OECD 423) using rodents. Dose-response data should be statistically modeled (e.g., probit analysis) and compared with structurally analogous compounds for risk extrapolation .

Q. How should researchers validate the accuracy of computational predictions for physicochemical properties?

- Methodological Answer : Cross-validate computational results (e.g., DFT calculations for logP or pKa) with experimental measurements. For example, determine logP experimentally via shake-flask HPLC and correlate with software predictions (e.g., ChemAxon). Discrepancies >0.5 log units warrant re-evaluation of computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.